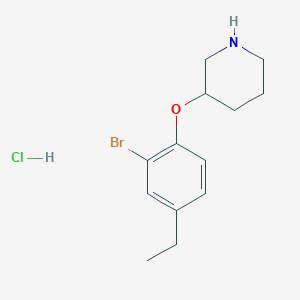
3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride
描述
3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a useful research compound. Its molecular formula is C13H19BrClNO and its molecular weight is 320.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(2-Bromo-4-ethylphenoxy)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a piperidine ring, a brominated phenoxy group, and a hydrochloride salt form. The molecular formula is , and it exhibits notable solubility in aqueous environments due to its hydrochloride form.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets, such as receptors and enzymes. The bromine atom in the phenoxy group enhances its ability to participate in halogen bonding, which can improve binding affinity to target proteins. The piperidine ring facilitates hydrogen bonding with amino acid residues, potentially modulating the activity of target proteins.
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities, particularly:
- Receptor Binding : Investigated for its potential use as a ligand in receptor binding studies, particularly involving neurotransmitter systems such as serotonin and dopamine receptors.
- Analgesic and Anti-inflammatory Properties : Preliminary studies suggest potential analgesic and anti-inflammatory effects, although further research is required to elucidate these mechanisms.
- Neuropharmacological Applications : Its interactions with neurotransmitter systems suggest possible applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Chemical Structure | Unique Features |
|---|---|---|
| This compound | Bromine enhances reactivity; potential receptor interactions | |
| 3-(4-Chloro-2-ethylphenoxy)piperidine hydrochloride | Chlorine instead of bromine; different binding properties | |
| 3-(4-Methoxy-2-ethylphenoxy)piperidine hydrochloride | Methoxy group may alter lipophilicity and receptor binding |
Case Studies and Research Findings
- Analgesic Effects : A study conducted on animal models demonstrated that the compound exhibited significant analgesic effects comparable to standard analgesics. The mechanism was hypothesized to involve modulation of pain pathways through receptor interactions.
- Inflammation Reduction : In vitro studies indicated that this compound could reduce inflammation markers in cultured cells, suggesting potential therapeutic applications in inflammatory diseases .
- Neurotransmitter Interaction : Research highlighted its ability to interact with serotonin and dopamine receptors, indicating its potential role in neuropharmacology. This interaction profile suggests applications in treating mood disorders or neurodegenerative conditions.
属性
IUPAC Name |
3-(2-bromo-4-ethylphenoxy)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO.ClH/c1-2-10-5-6-13(12(14)8-10)16-11-4-3-7-15-9-11;/h5-6,8,11,15H,2-4,7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXMHJROOGRFLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















